molecular formula C5H4Cl2O2 B088064 1,3-Cyclopentanedione, 2,2-dichloro- CAS No. 14203-21-5

1,3-Cyclopentanedione, 2,2-dichloro-

Cat. No. B088064
CAS RN: 14203-21-5
M. Wt: 166.99 g/mol
InChI Key: ISMFBRUJOYJZQC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,3-Cyclopentanedione, 2,2-dichloro- is a compound that has gained significant attention in the field of scientific research due to its unique properties. This compound is also known as acetylacetone, and it is widely used in various applications such as organic synthesis, pharmaceuticals, and industrial processes. In

Scientific Research Applications

1,3-Cyclopentanedione, 2,2-dichloro- has various scientific research applications. It is widely used in the synthesis of organic compounds, particularly in the preparation of chelating agents and metal complexes. It is also used in the preparation of pharmaceuticals, such as anticoagulants, antibacterials, and antifungal agents. Additionally, it is used as a reagent in various industrial processes, such as the production of polymers and resins.

Mechanism of Action

The mechanism of action of 1,3-Cyclopentanedione, 2,2-dichloro- is not fully understood. However, it is believed to act as a chelating agent, forming complexes with metal ions. This property makes it useful in various applications, such as the removal of heavy metals from wastewater.
Biochemical and Physiological Effects
There is limited information available on the biochemical and physiological effects of 1,3-Cyclopentanedione, 2,2-dichloro-. However, studies have shown that it has low toxicity levels, and it is not considered to be a significant health hazard.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1,3-Cyclopentanedione, 2,2-dichloro- in lab experiments is its ability to form stable complexes with metal ions. This property makes it useful in various analytical techniques, such as chromatography and spectrophotometry. However, it is important to note that the reactivity of this compound can be affected by pH and temperature, which can limit its use in certain experiments.

Future Directions

There are several future directions for the use of 1,3-Cyclopentanedione, 2,2-dichloro-. One potential area of research is the development of new pharmaceuticals based on this compound. Additionally, further studies could be conducted to explore its potential applications in the field of environmental remediation, particularly in the removal of heavy metals from contaminated soil and water. Further research could also be conducted to explore the potential use of this compound in the production of new materials, such as polymers and resins.
Conclusion
In conclusion, 1,3-Cyclopentanedione, 2,2-dichloro- is a compound with unique properties that make it useful in various scientific research applications. Its ability to form stable complexes with metal ions makes it useful in the synthesis of organic compounds and pharmaceuticals, as well as in various industrial processes. While there is limited information available on its biochemical and physiological effects, it is considered to be a low toxicity compound. Further research is needed to explore its potential applications in the field of environmental remediation, pharmaceuticals, and material science.

Synthesis Methods

The synthesis of 1,3-Cyclopentanedione, 2,2-dichloro- can be achieved by the reaction of acetylacetone with chlorine gas. The reaction takes place under mild conditions and yields a high purity product. This method of synthesis is widely used in the industry due to its simplicity and cost-effectiveness.

properties

CAS RN

14203-21-5

Product Name

1,3-Cyclopentanedione, 2,2-dichloro-

Molecular Formula

C5H4Cl2O2

Molecular Weight

166.99 g/mol

IUPAC Name

2,2-dichlorocyclopentane-1,3-dione

InChI

InChI=1S/C5H4Cl2O2/c6-5(7)3(8)1-2-4(5)9/h1-2H2

InChI Key

ISMFBRUJOYJZQC-UHFFFAOYSA-N

SMILES

C1CC(=O)C(C1=O)(Cl)Cl

Canonical SMILES

C1CC(=O)C(C1=O)(Cl)Cl

Origin of Product

United States

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